molecular formula C12H8BrF3N2O B13330558 3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B13330558
M. Wt: 333.10 g/mol
InChI Key: FKEFNCQUHVLBOG-UHFFFAOYSA-N
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Description

3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that features a unique combination of bromine, fluorine, and pyrazolo[5,1-b][1,3]oxazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoroaniline with ethyl 2,2,2-trifluoroacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent bromination and fluorination steps are carried out to introduce the bromine and fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to its specific combination of bromine, fluorine, and pyrazolo[5,1-b][1,3]oxazine moieties, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C12H8BrF3N2O

Molecular Weight

333.10 g/mol

IUPAC Name

3-bromo-6,6-difluoro-2-(4-fluorophenyl)-5,7-dihydropyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C12H8BrF3N2O/c13-9-10(7-1-3-8(14)4-2-7)17-18-5-12(15,16)6-19-11(9)18/h1-4H,5-6H2

InChI Key

FKEFNCQUHVLBOG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C(=NN21)C3=CC=C(C=C3)F)Br)(F)F

Origin of Product

United States

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